molecular formula C10H16N4O B14849447 1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine CAS No. 944906-45-0

1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine

Katalognummer: B14849447
CAS-Nummer: 944906-45-0
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: LIRPXDQIXLPPKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . This compound features a pyrimidine ring substituted with a morpholine group and an ethanamine side chain. It is known for its potential biological activities and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine typically involves the reaction of a pyrimidine derivative with morpholine under specific conditions. One common method involves the use of a pyrimidine precursor, which is reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, which play a role in fibrosis . Additionally, it can interact with cellular signaling pathways, modulating various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(5-Morpholin-4-ylpyrimidin-2-YL)ethanamine is unique due to its specific combination of a morpholine group and a pyrimidine ring, which imparts distinct biological activities and chemical properties. This combination makes it a valuable compound for various research applications, particularly in medicinal chemistry and drug discovery .

Eigenschaften

CAS-Nummer

944906-45-0

Molekularformel

C10H16N4O

Molekulargewicht

208.26 g/mol

IUPAC-Name

1-(5-morpholin-4-ylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C10H16N4O/c1-8(11)10-12-6-9(7-13-10)14-2-4-15-5-3-14/h6-8H,2-5,11H2,1H3

InChI-Schlüssel

LIRPXDQIXLPPKE-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC=C(C=N1)N2CCOCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.